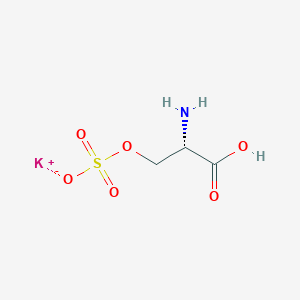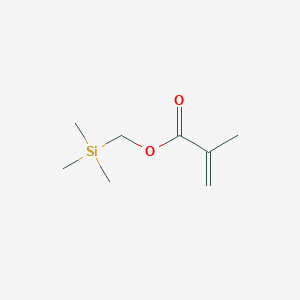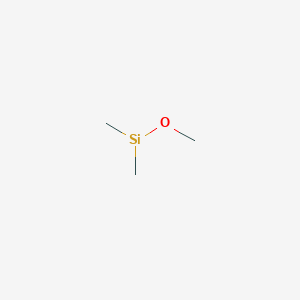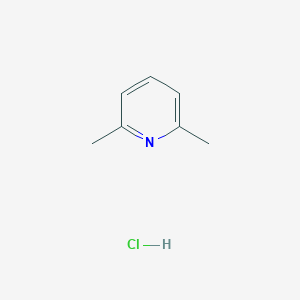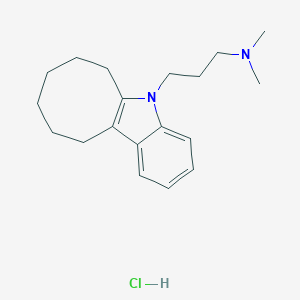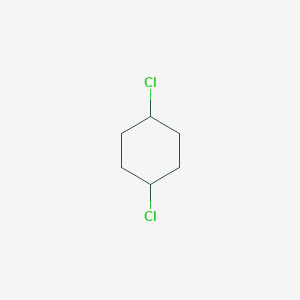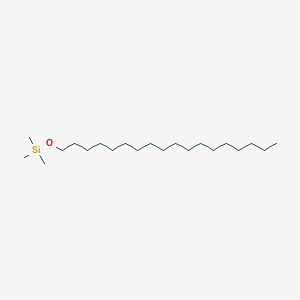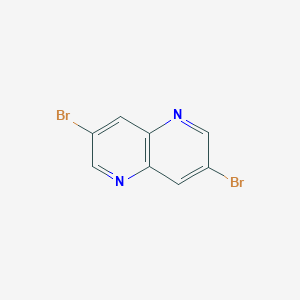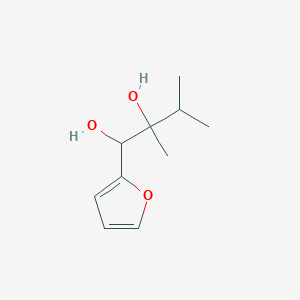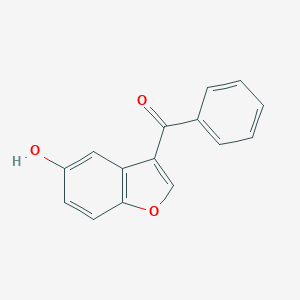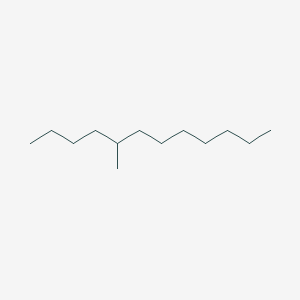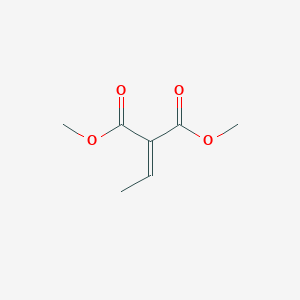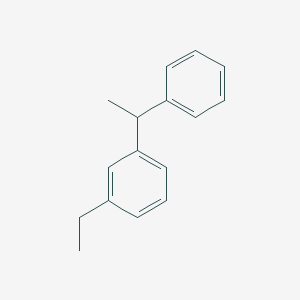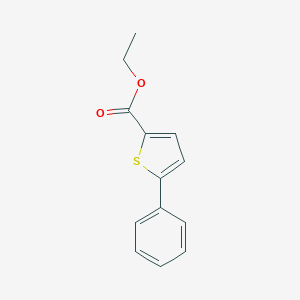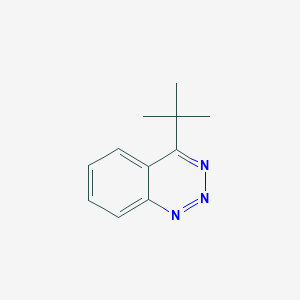
4-tert-butyl-1,2,3-benzotriazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-1,2,3-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused with a benzene ring and a tert-butyl group attached at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
4-tert-butyl-1,2,3-benzotriazine can be synthesized through various methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. This method typically requires the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzotriazine compound in good to excellent yields .
Another method involves the heterocyclization of p-tosylmethyl isocyanide derivatives. This process is carried out under basic conditions, using sodium aryloxides prepared in situ from substituted phenol derivatives and sodium hydride in tetrahydrofuran as the solvent. The reaction proceeds through a cyclization process and loss of the tosyl group, followed by nucleophilic substitution to form the final benzotriazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
化学反応の分析
Types of Reactions
4-tert-butyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4th position where the tert-butyl group is attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Benzotriazinone derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: 4-aryloxy- or 4-alkoxybenzotriazines.
科学的研究の応用
作用機序
The mechanism of action of 4-tert-butyl-1,2,3-benzotriazine varies depending on its application. In the context of enzyme inhibition, the compound acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, inhibiting the conversion of starch and disaccharides to glucose, which helps control blood sugar levels .
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4-one: This compound lacks the tert-butyl group and has different reactivity and biological activity profiles.
1,2,4-Benzotriazine: This isomer has a different arrangement of nitrogen atoms in the triazine ring, leading to distinct chemical properties.
1,2,3-Benzotriazole: This compound has a similar triazine ring but lacks the benzene ring fusion, resulting in different chemical behavior.
Uniqueness
4-tert-butyl-1,2,3-benzotriazine is unique due to the presence of the tert-butyl group at the 4th position. This bulky substituent influences the compound’s reactivity and stability, making it distinct from other benzotriazine derivatives.
特性
CAS番号 |
62786-01-0 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
4-tert-butyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H13N3/c1-11(2,3)10-8-6-4-5-7-9(8)12-14-13-10/h4-7H,1-3H3 |
InChIキー |
BYTWCKIUFONGTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=NC2=CC=CC=C21 |
正規SMILES |
CC(C)(C)C1=NN=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


